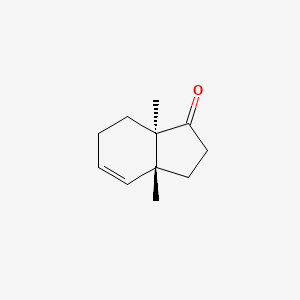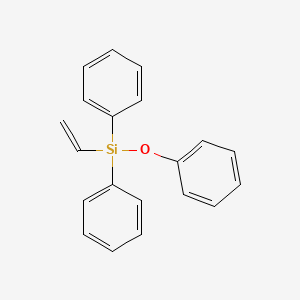
Ethenyl(phenoxy)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl(phenoxy)diphenylsilane is an organosilicon compound characterized by the presence of an ethenyl group (vinyl group), a phenoxy group, and two phenyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethenyl(phenoxy)diphenylsilane typically involves the reaction of phenoxy-substituted silanes with vinyl-containing reagents. One common method is the hydrosilylation reaction, where a phenoxy-substituted silane reacts with an alkyne or alkene in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethenyl(phenoxy)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The vinyl group can be reduced to form ethyl-substituted silanes.
Substitution: The phenoxy group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include phenol derivatives, ethyl-substituted silanes, and various organosilicon compounds depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethenyl(phenoxy)diphenylsilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and copolymers with unique properties.
Biology: The compound can be used in the development of biocompatible materials for medical applications.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
Wirkmechanismus
The mechanism of action of ethenyl(phenoxy)diphenylsilane involves its interaction with various molecular targets and pathways. The vinyl group allows for polymerization reactions, forming cross-linked networks that enhance the material properties. The phenoxy group provides stability and resistance to oxidation, while the phenyl groups contribute to the overall hydrophobicity and thermal stability of the compound. These combined effects make it a versatile compound for various applications.
Vergleich Mit ähnlichen Verbindungen
Phenylsilane: Similar in structure but lacks the phenoxy and vinyl groups, making it less versatile in certain applications.
Diphenylsilane: Contains two phenyl groups but lacks the phenoxy and vinyl groups, limiting its reactivity.
Phenoxyethanol: Contains a phenoxy group but lacks the silicon and vinyl groups, making it more suitable for different applications such as preservatives.
Uniqueness: Ethenyl(phenoxy)diphenylsilane is unique due to the combination of the vinyl, phenoxy, and phenyl groups attached to the silicon atom. This unique structure imparts a combination of reactivity, stability, and versatility that is not found in other similar compounds. The presence of the vinyl group allows for polymerization and cross-linking, while the phenoxy group provides oxidative stability, making it suitable for a wide range of applications in materials science and industry.
Eigenschaften
CAS-Nummer |
63107-42-6 |
|---|---|
Molekularformel |
C20H18OSi |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
ethenyl-phenoxy-diphenylsilane |
InChI |
InChI=1S/C20H18OSi/c1-2-22(19-14-8-4-9-15-19,20-16-10-5-11-17-20)21-18-12-6-3-7-13-18/h2-17H,1H2 |
InChI-Schlüssel |
ZWOUFTFJUJETDT-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



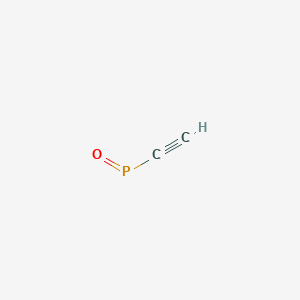
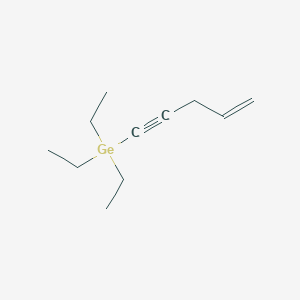
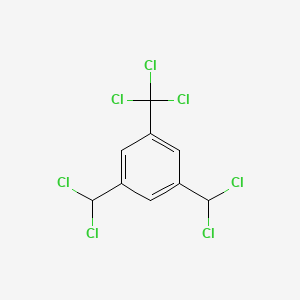

![4,4'-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B14514240.png)
![1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene](/img/structure/B14514241.png)
![3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one](/img/structure/B14514242.png)

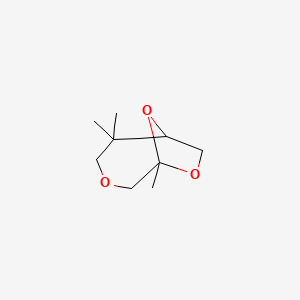
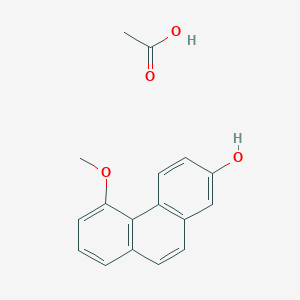
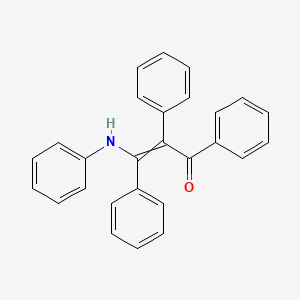
![1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene](/img/structure/B14514269.png)
